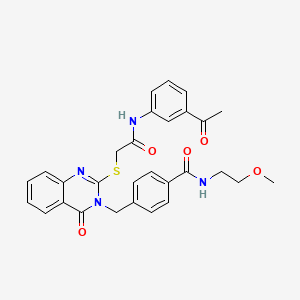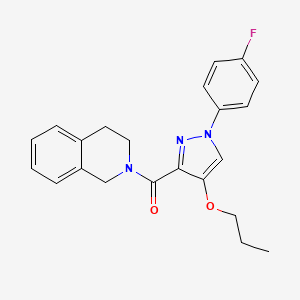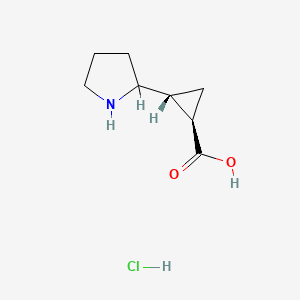
(1R,2R)-2-Pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s physical appearance .
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and yield .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes information about the compound’s melting point, boiling point, solubility, and other physical and chemical properties .Scientific Research Applications
Chemical Synthesis and Characterization
Substituted cyclopropane derivatives, including those related to pyrrolidine and pyridine, have been extensively studied for their synthesis and chemical properties. These compounds are of interest due to their potential as intermediates in the synthesis of complex molecules. For example, the synthesis and X-ray study of purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid demonstrate the utility of cyclopropane derivatives in generating compounds with potential biological activity (Cetina et al., 2004).
Metal-Organic Frameworks (MOFs)
Compounds containing pyridine and its derivatives, including pyrrolidine-linked structures, have been used to create metal-organic frameworks (MOFs). These MOFs are studied for their structural characteristics and potential applications in gas storage, separation, and catalysis. For instance, the characterization of MOFs formed through hydrogen bonding interactions of 2-D networks showcases the design and synthesis of materials with specific voids and channels, which can be tailored for various applications (Ghosh et al., 2005).
Organic Synthesis Applications
Cyclopropane derivatives, including pyrrolidine variants, are valuable in organic synthesis, offering routes to construct complex molecular architectures. The synthesis of alpha-cyclopropyl-beta-homoprolines from 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids highlights the synthetic utility of these compounds in preparing cyclic beta-amino acids, which are of interest in peptide chemistry and drug discovery (Cordero et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-2-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-4-5(6)7-2-1-3-9-7;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHJPEIATGGABM-DXLXMOALSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CC2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(NC1)[C@@H]2C[C@H]2C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl methyl ether](/img/structure/B2915918.png)
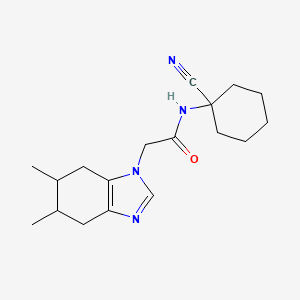
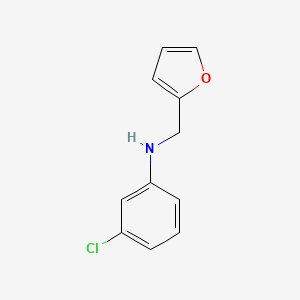

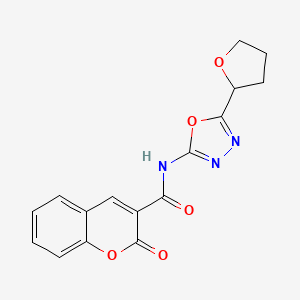
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)
![(E)-3-(2-fluorophenyl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2915925.png)
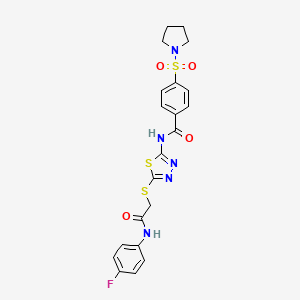
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
